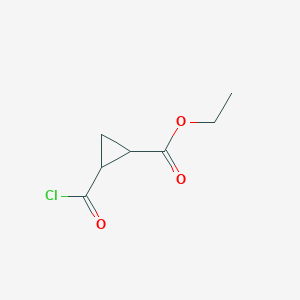
Cyclopropanecarboxylic acid,2-(chlorocarbonyl)-,ethyl ester(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is an organic compound with the molecular formula C7H9ClO3. It is a derivative of cyclopropanecarboxylic acid, featuring a chlorocarbonyl group and an ethyl ester functional group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to yield the ethyl ester derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, solvents like dichloromethane, and mild heating.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH), water as the solvent, and reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature to 0°C.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropanecarboxylic acid derivatives.
Hydrolysis: Cyclopropanecarboxylic acid and ethanol.
Reduction: Cyclopropanemethanol.
Applications De Recherche Scientifique
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
- Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester
Uniqueness
2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of both the chlorocarbonyl and ethyl ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
178687-20-2 |
|---|---|
Formule moléculaire |
C7H9ClO3 |
Poids moléculaire |
176.6 g/mol |
Nom IUPAC |
ethyl 2-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9ClO3/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3 |
Clé InChI |
NTNBNHCYSBPWGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC1C(=O)Cl |
SMILES canonique |
CCOC(=O)C1CC1C(=O)Cl |
Synonymes |
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















